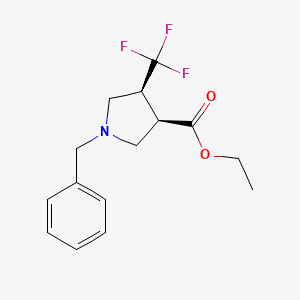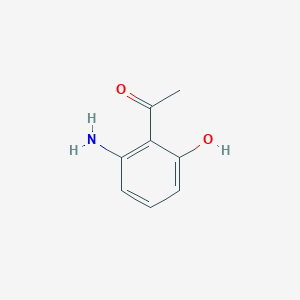
1-(2-Amino-6-hydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of acetophenone, characterized by the presence of an amino group and a hydroxyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups on the phenyl ring make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, sulfonated, and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-hydroxyphenyl)ethanone involves its interaction with molecular targets and pathways. For instance, its quorum sensing inhibitory activity against Pseudomonas aeruginosa is achieved by suppressing the secretion of acyl-homoserine lactones and virulence factors. This disturbance in the quorum sensing system leads to inhibited activity of antioxidant enzymes and enhanced oxidative stress, ultimately reducing the virulence of the pathogen .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-6-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Amino-2-hydroxyphenyl)ethanone: This compound also exhibits quorum sensing inhibitory activity but differs in the position of the amino and hydroxyl groups on the phenyl ring.
2-Hydroxyacetophenone: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Hydroxyacetophenone: Similar to 2-Hydroxyacetophenone but with the hydroxyl group in the para position, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
1-(2-amino-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,9H2,1H3 |
InChI-Schlüssel |
QQEVHINAIRMBMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


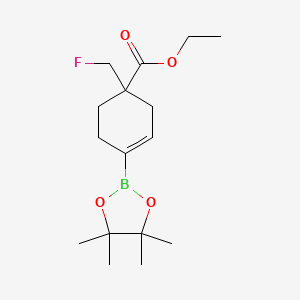

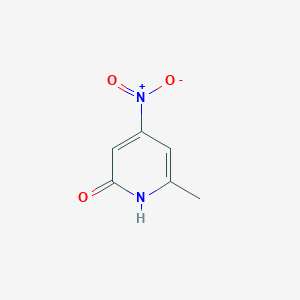

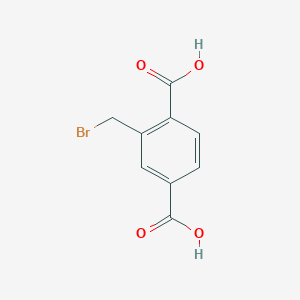
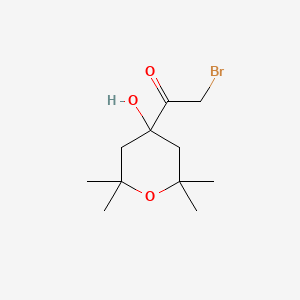
![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)
![11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)
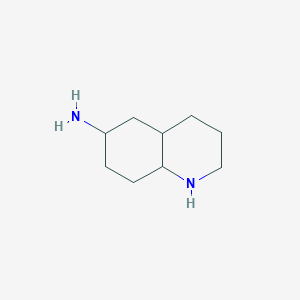
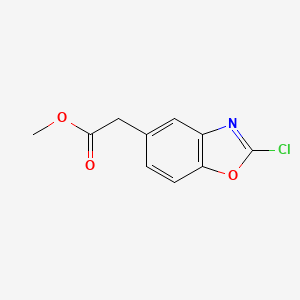
![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
